Cas no 1805363-09-0 (6-Chloro-2-cyano-4-(difluoromethyl)pyridine-3-sulfonyl chloride)

6-Chloro-2-cyano-4-(difluoromethyl)pyridine-3-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 6-Chloro-2-cyano-4-(difluoromethyl)pyridine-3-sulfonyl chloride
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- Inchi: 1S/C7H2Cl2F2N2O2S/c8-5-1-3(7(10)11)6(16(9,14)15)4(2-12)13-5/h1,7H
- InChI Key: LCLSMUZLGVDBNW-UHFFFAOYSA-N
- SMILES: ClS(C1C(C#N)=NC(=CC=1C(F)F)Cl)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 402
- XLogP3: 2.5
- Topological Polar Surface Area: 79.2
6-Chloro-2-cyano-4-(difluoromethyl)pyridine-3-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029050303-1g |
6-Chloro-2-cyano-4-(difluoromethyl)pyridine-3-sulfonyl chloride |
1805363-09-0 | 97% | 1g |
$1,579.40 | 2022-04-01 |
6-Chloro-2-cyano-4-(difluoromethyl)pyridine-3-sulfonyl chloride Related Literature
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
Additional information on 6-Chloro-2-cyano-4-(difluoromethyl)pyridine-3-sulfonyl chloride
Introduction to 6-Chloro-2-cyano-4-(difluoromethyl)pyridine-3-sulfonyl chloride (CAS No. 1805363-09-0)
6-Chloro-2-cyano-4-(difluoromethyl)pyridine-3-sulfonyl chloride (CAS No. 1805363-09-0) is a versatile and highly reactive compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promise in the development of novel therapeutic agents and as a key intermediate in the synthesis of various bioactive molecules.
The chemical structure of 6-Chloro-2-cyano-4-(difluoromethyl)pyridine-3-sulfonyl chloride is composed of a pyridine ring substituted with a chloro group, a cyano group, and a difluoromethyl group, along with a sulfonyl chloride moiety. The presence of these functional groups imparts distinct chemical properties that make it an attractive candidate for various applications in drug discovery and chemical synthesis.
Recent studies have highlighted the potential of 6-Chloro-2-cyano-4-(difluoromethyl)pyridine-3-sulfonyl chloride in the development of new drugs. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound can serve as a potent inhibitor of specific enzymes involved in various disease pathways. The unique combination of functional groups allows for high reactivity and selectivity, making it an ideal starting material for the synthesis of targeted therapeutic agents.
In the context of medicinal chemistry, 6-Chloro-2-cyano-4-(difluoromethyl)pyridine-3-sulfonyl chloride has been explored as a scaffold for the design and synthesis of small molecules with potential therapeutic applications. Researchers have utilized this compound to develop inhibitors for kinases, proteases, and other enzymes that play crucial roles in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.
The reactivity of the sulfonyl chloride group in 6-Chloro-2-cyano-4-(difluoromethyl)pyridine-3-sulfonyl chloride makes it an excellent electrophile for nucleophilic substitution reactions. This property has been leveraged to synthesize a wide range of derivatives with diverse biological activities. For example, conjugation with amino acids or peptides can yield compounds with enhanced pharmacological properties, such as improved solubility, stability, and bioavailability.
Beyond its use in drug discovery, 6-Chloro-2-cyano-4-(difluoromethyl)pyridine-3-sulfonyl chloride has also found applications in other areas of chemical research. Its unique electronic properties make it suitable for use in materials science, particularly in the development of functional materials with specific optical or electronic properties. Additionally, the compound's reactivity has been exploited in the synthesis of polymers and other advanced materials.
The synthesis of 6-Chloro-2-cyano-4-(difluoromethyl)pyridine-3-sulfonyl chloride typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for its production. These improvements have facilitated its broader application in both academic and industrial settings.
In conclusion, 6-Chloro-2-cyano-4-(difluoromethyl)pyridine-3-sulfonyl chloride (CAS No. 1805363-09-0) is a highly versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and reactivity make it an invaluable tool for the development of novel therapeutic agents and advanced materials. As research continues to uncover new applications and optimize synthetic methods, this compound is poised to play an increasingly important role in advancing scientific knowledge and improving human health.
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